
Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- is a complex organic compound with a unique structure that combines elements of benzoic acid and anthracene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- typically involves multiple steps, starting with the preparation of the benzoic acid derivative and the anthracene derivative. The esterification reaction is then carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzoic acid, 4-chloro-, and 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracene .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Applications De Recherche Scientifique
Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-chloro-: A simpler derivative with similar chemical properties.
1,2,3,4-Tetrahydro-1-hydroxybenz(a)anthracene: Shares the anthracene core structure.
Benzoic acid, 4-chloro-, methyl ester: Another ester derivative with different substituents.
Uniqueness
The uniqueness of Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for unique interactions and applications that are not observed with simpler compounds .
Propriétés
Numéro CAS |
91366-00-6 |
|---|---|
Formule moléculaire |
C25H19ClO3 |
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
[(1S,2R)-1-hydroxy-1,2,3,4-tetrahydrobenzo[a]anthracen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H19ClO3/c26-20-10-7-16(8-11-20)25(28)29-22-12-9-15-5-6-19-13-17-3-1-2-4-18(17)14-21(19)23(15)24(22)27/h1-8,10-11,13-14,22,24,27H,9,12H2/t22-,24-/m1/s1 |
Clé InChI |
NFNIFNRSWNBIMG-ISKFKSNPSA-N |
SMILES isomérique |
C1CC2=C([C@@H]([C@@H]1OC(=O)C3=CC=C(C=C3)Cl)O)C4=CC5=CC=CC=C5C=C4C=C2 |
SMILES canonique |
C1CC2=C(C(C1OC(=O)C3=CC=C(C=C3)Cl)O)C4=CC5=CC=CC=C5C=C4C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


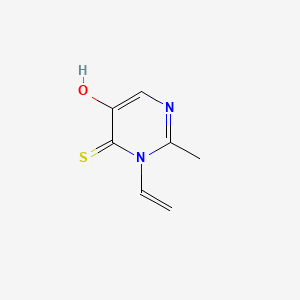
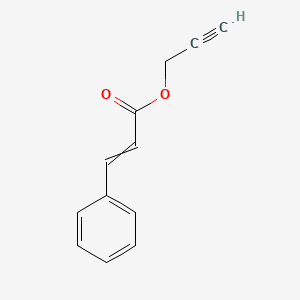
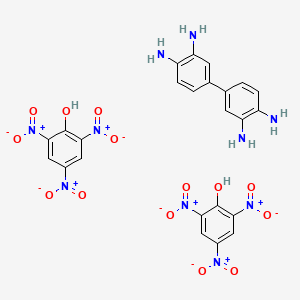
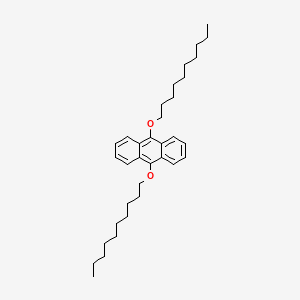

![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
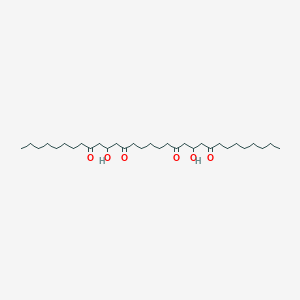
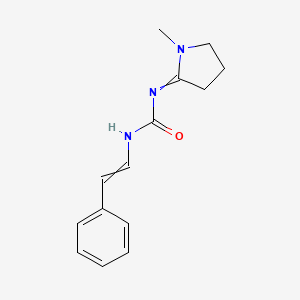

![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
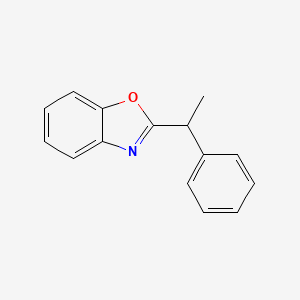
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
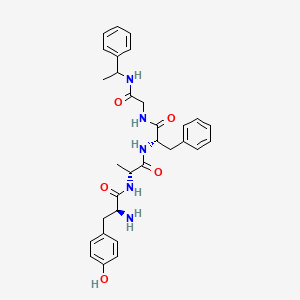
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
